Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound characterized by its unique structural features, which include an imidazo[1,2-a]pyridine core and an ethyl ester functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. These compounds are often classified as heterocycles due to the presence of nitrogen atoms within their ring structures.
The synthesis of ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves a cycloisomerization reaction. One common method employs the cyclization of N-propargylpyridiniums under basic conditions. Sodium hydroxide (NaOH) is frequently used as a catalyst in aqueous media to facilitate this transformation .
The synthesis can be summarized as follows:
The molecular structure of ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate includes:
The structural formula can be represented as follows:
Key structural data includes bond lengths and angles that can be determined through X-ray crystallography or NMR spectroscopy analyses .
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions:
The mechanism of action for ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate primarily involves its interaction with biological targets such as enzymes and receptors.
These interactions often lead to either inhibition or activation of specific biological functions, making this compound a candidate for further pharmacological studies .
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is typically characterized by:
Relevant chemical properties include:
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate has potential applications in:
Research continues to explore its efficacy and safety profile in various biological contexts, potentially leading to novel therapeutic agents based on its structure and reactivity patterns .
The compound is systematically named as ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate, reflecting its core heterobicyclic system and substituent positions. The imidazo[1,2-a]pyridine scaffold consists of a fused imidazole ring (positions 1–3) and pyridine ring (positions 4–9). The methoxy group (-OCH₃) is attached at the pyridine ring’s 6-position, while the ethyl ester (-COOCH₂CH₃) occupies the imidazole ring’s 2-position. The molecular formula C₁₁H₁₂N₂O₃ (molecular weight: 220.23 g/mol) was confirmed via high-resolution mass spectrometry (HRMS) [1] [8].
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂O₃ |
Molecular Weight | 220.23 g/mol |
Exact Mass | 220.0848 Da |
Heteroatom Composition | N₂O₃ |
Ring System | Bicyclic (6-5 fusion) |
The methoxy group donates electrons to the pyridine ring, enhancing π-electron density at C7 and C9, which influences electrophilic substitution patterns. This electronic modulation distinguishes it from analogs like ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (C₁₁H₁₂N₂O₂, MW 204.23) [5] [9].
This compound has been assigned the CAS Registry Number 1220397-18-1, a unique identifier for chemical substances. Its PubChem CID 20072865 links to publicly accessible chemical, physical, and spectral data within the National Institutes of Health’s database. Related compounds include:
Table 2: Registry Identifiers
Compound | CAS No. | PubChem CID |
---|---|---|
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate | 1220397-18-1 | Not specified |
Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate | Not available | 20072865 |
6-Methoxyimidazo[1,2-a]pyridine (unsubstituted at C2) | 955376-51-9 | Not available |
Single-crystal X-ray diffraction studies of closely related analogs (e.g., ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate derivatives) reveal that the imidazo[1,2-a]pyridine core adopts a near-planar conformation (mean deviation < 0.05 Å). The crystal system is typically triclinic with space group P-1 and unit cell parameters approximating a = 7.9958(5) Å, b = 11.0425(6) Å, c = 11.4327(4) Å, α = 75.580(4)°, β = 78.606(4)°, γ = 75.408(5)°. Intermolecular interactions include:
Table 3: Representative Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P-1 |
Unit Cell Volume | 946.72 ų |
Z-Value | 2 |
Density | 1.432 g/cm³ |
R-Factor | 0.0541 |
The ester group’s dihedral angle relative to the bicyclic plane ranges from 5.2–12.8°, indicating slight twist to minimize steric repulsion with the methoxy group [4].
Nuclear Magnetic Resonance (NMR)
Infrared (IR) SpectroscopyKey absorptions (cm⁻¹):
Mass Spectrometry
The imidazo[1,2-a]pyridine core exhibits proton tautomerism at the N1–C2 bond. However, density functional theory (DFT) calculations (B3LYP/6-311+G(2d,p)) confirm that the 1H-tautomer (N1 protonated, C2 carbethoxy-substituted) is energetically favored over the 3H-tautomer by >20 kJ/mol. The energy barrier for tautomerization is 138 kJ/mol, making interconversion negligible at room temperature [4] [8].
Conformational dynamics involve:
Electron-donating methoxy substituents enhance stability of the π-conjugated system, reducing bond length alternation in the pyridine ring (C7–C8 bond: 1.385 Å vs. 1.410 Å in unsubstituted analogs) [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: